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molecular formula C3H6KOS2+ B019968 Potassium ethylxanthate CAS No. 140-89-6

Potassium ethylxanthate

Cat. No. B019968
M. Wt: 161.31 g/mol
InChI Key: JCBJVAJGLKENNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091228B2

Procedure details

A mixture of 2-chloro-4-trifluoromethylaniline (15.0 g, 76.7 mmol) and potassium O-ethyl dithiocarbonate (29.5 g, 184.1 mmol) in 75 mL anhydrous.DMF was heated at 130° C. overnight under a nitrogen atmosphere. The reaction mixture was cooled to rt, and then 1 N HCl solution (200 mL) was added with stirring to induce precipitation. After the mixture was stirred for 30 minutes, the solid precipitate was collected by filtration and rinsed with water. The filter cake was dissolved in 100 mL EtOAc, and the solution was dried over Na2SO4. EtOAc was removed by rotary evaporation, and the residue was dried in vacuo to afford the desired product as a white solid (18.0 g, 99%). 1H NMR (DMSO-d6) δ 14.00 (bs, 1 H), 8.20 (s, 1 H), 7.70 (d, 1 H), 7.40 (d, 1 H); GC-EIMS m/z 235 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:13](=[S:18])(OCC)[S-].[K+].[ClH:20]>CN(C=O)C>[Cl:20][C:13]1[S:18][C:2]2[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=2[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
29.5 g
Type
reactant
Smiles
C([S-])(OCC)=S.[K+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
EtOAc was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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